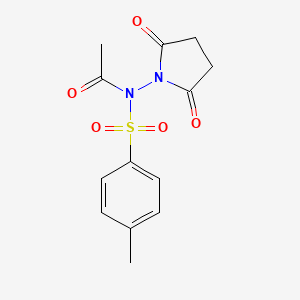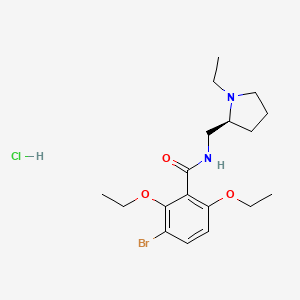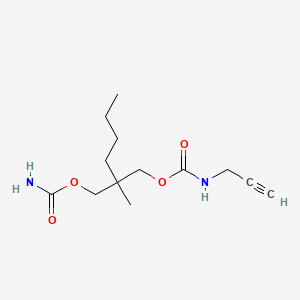
2-Butyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate is a chemical compound with the molecular formula C12H20N2O4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate typically involves the reaction of 2-methylhexylamine with propargyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and coatings.
Wirkmechanismus
The mechanism of action of 2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((Carbamoyloxy)methyl)-2-methylpentyl prop-2-yn-1-ylcarbamate
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
- N-alkyl-N-(prop-2-yn-1-yl)anilines
Uniqueness
2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate is unique due to its specific structural features, such as the presence of both carbamate and propynyl groups.
Eigenschaften
CAS-Nummer |
25385-05-1 |
|---|---|
Molekularformel |
C13H22N2O4 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
[2-(carbamoyloxymethyl)-2-methylhexyl] N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C13H22N2O4/c1-4-6-7-13(3,9-18-11(14)16)10-19-12(17)15-8-5-2/h2H,4,6-10H2,1,3H3,(H2,14,16)(H,15,17) |
InChI-Schlüssel |
OYMJHUCUQXLOTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(COC(=O)N)COC(=O)NCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


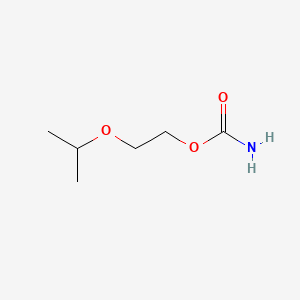
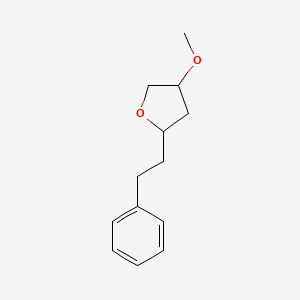
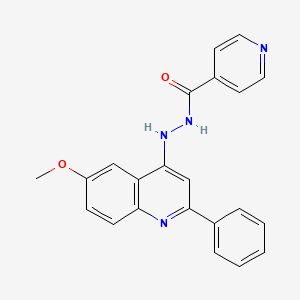
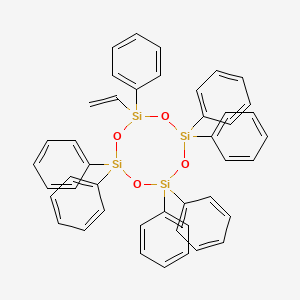
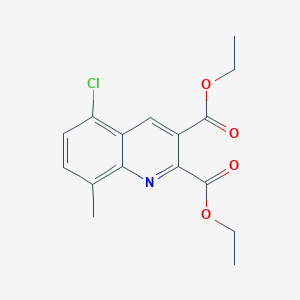

![4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12898104.png)
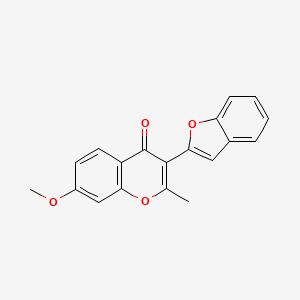
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)

![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
